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molecular formula C14H20N2O4 B8444833 2-tert-Butyl 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate

2-tert-Butyl 8-methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate

Cat. No. B8444833
M. Wt: 280.32 g/mol
InChI Key: XCIXBGCBWCCTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120791B2

Procedure details

To a suspension of 29 g of the compound obtained in Step B (103 mmoles) in 800 mL of dichloroethane there are added in succession 24 g of tosyl chloride (124 mmol), 12.6 mL of methyl 2-chloroacrylate (124 mmol) and then 35 mL of triethylamine (247 mmoles). The whole is stirred at reflux for 2 hours. After cooling, the reaction mixture is diluted with ethyl acetate, and the organic phase is washed with a saturated NaCl solution until neutral. After drying over MgSO4, filtration and concentration to dryness, the title product is isolated by chromatography over silica gel (petroleum ether/AcOEt gradient: 0-20%) in the form of a solid.
Name
compound
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH:14]=O)[CH:10](C([O-])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].S(Cl)(C1C=CC(C)=CC=1)(=O)=O.Cl[C:32](=[CH2:37])[C:33]([O:35][CH3:36])=[O:34].C(N(CC)CC)C>ClC(Cl)C.C(OCC)(=O)C>[CH2:9]1[N:8]([C:6]([O:5][C:1]([CH3:3])([CH3:2])[CH3:4])=[O:7])[CH2:13][CH2:12][N:11]2[CH:14]=[CH:37][C:32]([C:33]([O:35][CH3:36])=[O:34])=[C:10]12 |f:0.1|

Inputs

Step One
Name
compound
Quantity
29 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)C=O)C(=O)[O-].[Li+]
Name
Quantity
800 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
12.6 mL
Type
reactant
Smiles
ClC(C(=O)OC)=C
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The whole is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the organic phase is washed with a saturated NaCl solution until neutral
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4, filtration and concentration to dryness

Outcomes

Product
Name
Type
product
Smiles
C1C=2N(CCN1C(=O)OC(C)(C)C)C=CC2C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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